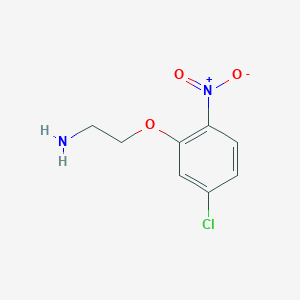

2-(5-Chloro-2-nitrophenoxy)-ethylamine

Vue d'ensemble

Description

2-(5-Chloro-2-nitrophenoxy)-ethylamine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethylamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine typically involves the following steps:

Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.

Etherification: The nitrated product is then subjected to etherification with ethylene oxide to form 2-(5-chloro-2-nitrophenoxy)ethanol.

Amination: Finally, the ethanol derivative is aminated using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification, and high-pressure reactors for the amination step to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Chloro-2-nitrophenoxy)-ethylamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Oxidation: The ethylamine chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium thiolate or primary amines in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 2-(5-Amino-2-nitrophenoxy)-ethylamine.

Substitution: 2-(5-Chloro-2-nitrophenoxy)-ethylthiol or this compound derivatives.

Oxidation: 2-(5-Chloro-2-nitrophenoxy)-acetaldehyde or 2-(5-Chloro-2-nitrophenoxy)-acetic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(5-Chloro-2-nitrophenoxy)-ethylamine exhibit significant antimicrobial properties. For instance, studies have shown that modifications of this compound can enhance its efficacy against various bacterial strains. The nitrophenoxy group is known to contribute to the antimicrobial activity by interfering with bacterial cell wall synthesis and function.

Case Study: Synthesis of Antimicrobial Agents

A study synthesized several derivatives of this compound, evaluating their antimicrobial efficacy. The results demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

Agrochemical Applications

Pesticide Development

The compound serves as an intermediate in the synthesis of various pesticides. Its structural features allow it to be modified into more complex molecules that can target specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticides

In a recent patent, this compound was utilized in the development of a novel pesticide formulation aimed at controlling agricultural pests. The formulation showed enhanced effectiveness compared to existing products, leading to reduced application rates and lower environmental toxicity .

Material Science Applications

Polymeric Materials

The compound has been investigated for its potential use in creating high-performance polymeric materials. Its ability to form strong intermolecular interactions makes it suitable for applications in coatings and films.

Case Study: High Refractive Index Films

A study explored the incorporation of this compound into polymer matrices to create films with high refractive indices. These films are useful in optical applications, such as sensors and display technologies. The results indicated that the addition of this compound improved the mechanical properties and optical clarity of the films significantly .

Environmental Impact Studies

Toxicological Assessments

Given its chemical nature, the environmental impact of this compound has been a subject of research. Studies have focused on assessing its toxicity levels and potential risks associated with its use in agricultural settings.

Case Study: Ecotoxicological Evaluation

An ecotoxicological study assessed the effects of this compound on aquatic organisms. Results indicated that while it exhibits some toxicity, the levels detected in agricultural runoff were below harmful thresholds for most non-target species . This finding supports its use as a safer alternative in agrochemical formulations.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Lower MICs than traditional antibiotics |

| Agrochemicals | Pesticide development | Enhanced effectiveness with reduced application rates |

| Material Science | High-performance polymers | Improved mechanical properties and optical clarity |

| Environmental Science | Toxicity assessments | Detected levels below harmful thresholds |

Mécanisme D'action

The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)-ethylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(5-Chloro-2-nitrophenoxy)-ethanol: Similar structure but lacks the ethylamine chain.

2-(5-Chloro-2-nitrophenoxy)-acetic acid: Contains a carboxylic acid group instead of an ethylamine chain.

5-Chloro-2-nitroaniline: Lacks the ethylamine and phenoxy groups.

Uniqueness

2-(5-Chloro-2-nitrophenoxy)-ethylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds.

Activité Biologique

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN3O3

- Molecular Weight : 233.64 g/mol

- Canonical SMILES : ClC1=C(C(=C(C=C1)OCCN)N(=O)=O)N

The presence of a chloro and nitro group in its structure suggests potential for various interactions with biological targets, which is critical for its pharmacological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

These values indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory and analgesic activities. Studies have shown that compounds with similar structures often exhibit these properties due to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.

In a comparative study, derivatives of the compound demonstrated varying degrees of anti-inflammatory activity, with some showing significant inhibition of inflammatory markers in cell culture models . The mechanism appears to involve the modulation of NF-κB and other inflammatory pathways, suggesting a multifaceted action profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Receptor Interaction : It likely interacts with specific receptors that mediate pain and inflammation, altering cellular responses.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with nitro groups can influence ROS levels, contributing to their antimicrobial and anti-inflammatory effects .

Study A: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various nitrophenol derivatives, including this compound. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity, particularly against E. coli and S. aureus. The study highlighted the structure-activity relationship (SAR), emphasizing the role of electron-withdrawing groups in improving potency .

Study B: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of related compounds in murine models of inflammation. The results showed that derivatives similar to this compound significantly reduced edema and inflammatory cytokine levels when administered prior to inflammatory stimuli . This suggests a promising therapeutic potential for treating inflammatory diseases.

Propriétés

IUPAC Name |

2-(5-chloro-2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNXKXNSPJQYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.